トリメトプリム-d9

概要

説明

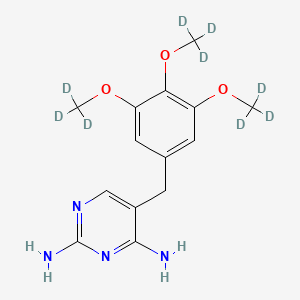

Trimethoprim-d9 (Major), also known as Trimethoprim-d9 (Major), is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 299.378. The purity is usually 95%.

BenchChem offers high-quality Trimethoprim-d9 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethoprim-d9 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌薬

トリメトプリムは、新しい標的を探索するためのテンプレートとして使用されてきた古い抗菌薬です . これは、新規トリメトプリム類似体の合成に使用されてきました . これらの類似体は、葉酸代謝において重要な役割を果たす酵素であるジヒドロ葉酸レダクターゼ(DHFR)に対する親和性を高めています .

DNA結合剤

トリメトプリム類似体は、DNA結合能を持つことが判明しています . マイナーグルーブでのDNA結合の可能性を確認するテストは、さまざまなタイプのDNAを使用して実施されました . この特性は、新しい治療薬の開発に役立つ可能性があります。

葉酸代謝酵素の阻害

葉酸代謝は、細菌および寄生虫感染症、および癌治療に対する治療薬の開発のための重要な標的です . トリメトプリムは、葉酸代謝における必須酵素であるDHFRを阻害します . この阻害は、DNA複製を阻害し、最終的に細胞死を引き起こします .

治療薬の開発

設計された複数のリガンドのモードは、治療効果の向上や癌治療薬耐性の低下など、いくつかの潜在的な利点を提供する可能性があります . トリメトプリムは、これらのリガンドの開発に使用できます。

分光測定による定量

作用機序

Target of Action

Trimethoprim-d9, also known as Trimethoprim-d9 (Major), primarily targets the bacterial enzyme dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF), an essential precursor in the biosynthesis of nucleic acids .

Mode of Action

Trimethoprim-d9 inhibits DHFR, thereby preventing the synthesis of bacterial DNA and ultimately leading to bacterial death . It binds with a much stronger affinity to bacterial DHFR compared to its mammalian counterpart, allowing Trimethoprim-d9 to selectively interfere with bacterial biosynthetic processes .

Biochemical Pathways

The inhibition of DHFR by Trimethoprim-d9 disrupts the biosynthesis pathways of thymidylate and purines, as well as several other amino acids like glycine, methionine, serine, and N-formyl-methionyl tRNA . This leads to an imbalance in the pathways involved in active synthesizing thymidylate, disrupts DNA replication, and eventually causes cell death .

Pharmacokinetics

Trimethoprim-d9 is a potent inhibitor of multidrug and toxin extrusion protein (MATE) and a weak inhibitor of cytochrome P450 (CYP) 2C8 . These properties can influence the absorption, distribution, metabolism, and excretion (ADME) of the compound, impacting its bioavailability .

Result of Action

The molecular and cellular effects of Trimethoprim-d9’s action include the inhibition of bacterial DNA synthesis, leading to bacterial death . Some of the new analogs of Trimethoprim-d9 inhibited DHFR activity more strongly than Trimethoprim did, indicating that the addition of amide bonds into the analogs of Trimethoprim-d9 increases their affinity towards DHFR .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trimethoprim-d9. For instance, pH plays a role in the mode of action of Trimethoprim-d9 on Escherichia coli . Moreover, soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety can contribute to antimicrobial resistance . These factors need to be considered in modeling the fate and transport of Trimethoprim-d9 in coastal/estuarine waters .

生化学分析

Biochemical Properties

Trimethoprim-d9 interacts with the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the biosynthesis pathways of thymidylate, purines, and several amino acids . The interaction between Trimethoprim-d9 and DHFR inhibits the enzyme’s activity, disrupting DNA replication and eventually leading to cell death .

Cellular Effects

The effects of Trimethoprim-d9 on cells are primarily due to its inhibition of DHFR. This disruption in folate metabolism leads to an imbalance in the pathways involved in synthesizing thymidylate, which is essential for DNA replication . As a result, the function of cells is significantly affected, leading to cell death .

Molecular Mechanism

Trimethoprim-d9 exerts its effects at the molecular level by binding to the DHFR enzyme. This binding inhibits the enzyme’s activity, preventing the reduction of dihydrofolate acid to tetrahydrofolic acid . This disruption in folate metabolism leads to an imbalance in the pathways involved in synthesizing thymidylate, which is essential for DNA replication .

Metabolic Pathways

Trimethoprim-d9 is involved in the folate metabolism pathway. It interacts with the DHFR enzyme, which catalyzes the reduction of dihydrofolate acid to tetrahydrofolic acid . The inhibition of DHFR by Trimethoprim-d9 disrupts this metabolic pathway, leading to an imbalance in the pathways involved in synthesizing thymidylate .

生物活性

Trimethoprim-d9 (Major) is a deuterated analog of trimethoprim, a well-known antibiotic primarily used for treating bacterial infections. The deuteration enhances its tracking in biological studies, providing insights into its pharmacokinetics and metabolic pathways. This article explores the biological activity of Trimethoprim-d9, focusing on its mechanism of action, efficacy against various pathogens, and relevant research findings.

Trimethoprim-d9 functions as a reversible inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for synthesizing tetrahydrofolic acid (THF) from dihydrofolate (DHF). This inhibition disrupts the production of nucleic acids and proteins in bacteria, leading to their growth inhibition and eventual cell death.

- Selectivity : Trimethoprim-d9 exhibits a higher affinity for bacterial DHFR compared to mammalian DHFR, which allows it to selectively target bacterial biosynthetic processes without significantly affecting human cells .

Efficacy Against Bacterial Strains

Trimethoprim-d9 has shown effectiveness against a range of bacterial pathogens. Its performance can be evaluated through various assays:

| Pathogen | Efficacy (IC50) | Reference |

|---|---|---|

| Escherichia coli | 55.26 µM | |

| Staphylococcus aureus | 10.5 µM | |

| Klebsiella pneumoniae | 30 µM |

The IC50 values indicate the concentration required to inhibit 50% of the bacterial growth, showcasing Trimethoprim-d9's potential as an effective antibacterial agent.

Pharmacokinetics

The pharmacokinetic profile of Trimethoprim-d9 is similar to that of its parent compound:

- Absorption : Achieves peak serum concentrations within 1-4 hours post-administration.

- Distribution : Extensively distributed in body tissues, including sputum and vaginal fluids.

- Metabolism : Primarily metabolized by CYP enzymes, with about 10-20% excreted as metabolites .

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of Trimethoprim-d9:

- Inhibition Studies : A study demonstrated that Trimethoprim-d9 effectively inhibits DHFR in various bacterial strains, with some analogs showing improved potency compared to traditional trimethoprim .

- Resistance Mechanisms : Research indicates that Trimethoprim-d9 can be utilized to study bacterial resistance mechanisms due to its selective inhibition profile. This is crucial for developing new strategies to combat antibiotic resistance .

- Combination Therapy : Trimethoprim-d9 is often studied in combination with sulfamethoxazole, which inhibits an earlier step in folate synthesis, leading to synergistic effects against resistant bacterial strains .

特性

IUPAC Name |

5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDVJHCEMCRBQM-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662219 | |

| Record name | Trimethoprim-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189460-62-5 | |

| Record name | Trimethoprim-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。